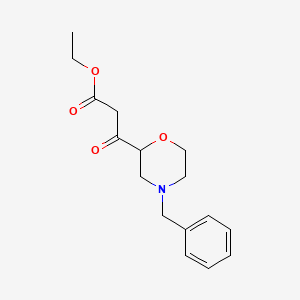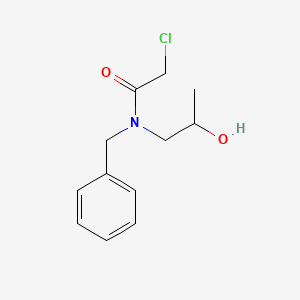![molecular formula C8H4F3N3O B14849230 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-A]pyrimidine ring system can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired biological effects .
Comparación Con Compuestos Similares
- 6
Propiedades
Fórmula molecular |
C8H4F3N3O |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-1-12-7-13-2-6(4-15)14(7)3-5/h1-4H |
Clave InChI |
LKAQYWCHDRKSGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
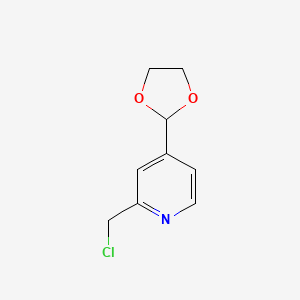
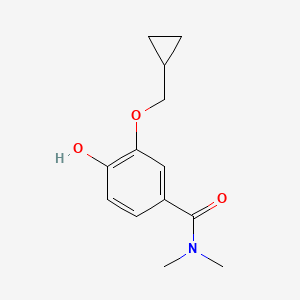

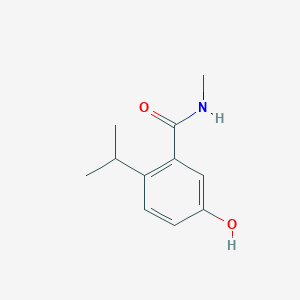
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)

